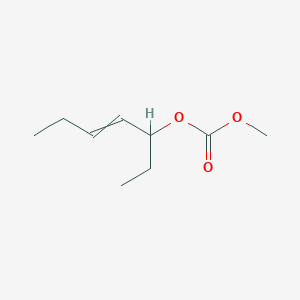![molecular formula C11H24OSi B14270546 tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane CAS No. 128950-62-9](/img/structure/B14270546.png)
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-3-yloxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The pent-1-en-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions at other functional groups.
Biology and Medicine
In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O or Si-C bonds, which are resistant to hydrolysis and oxidation. This stability makes it an effective protecting group and surface modifier. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules and surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Similar structure but lacks the pent-1-en-3-yloxy group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a pent-1-en-3-yloxy group.
tert-Butyldimethylsilyl chloride: Contains a chloride group instead of the pent-1-en-3-yloxy group.
Uniqueness
tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is unique due to the presence of the pent-1-en-3-yloxy group, which imparts specific reactivity and properties. This group allows for selective functionalization and modification of surfaces, making it valuable in applications where precise control over surface chemistry is required.
Propriétés
Numéro CAS |
128950-62-9 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-pent-1-en-3-yloxysilane |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8,10H,1,9H2,2-7H3 |
Clé InChI |
RFWWMSABGPBSLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
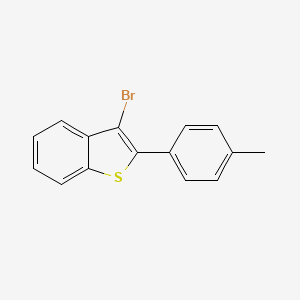

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
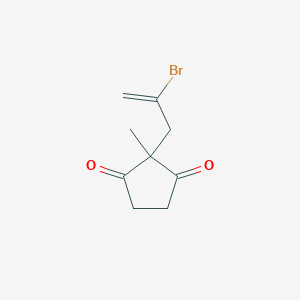
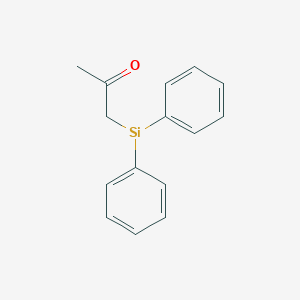
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
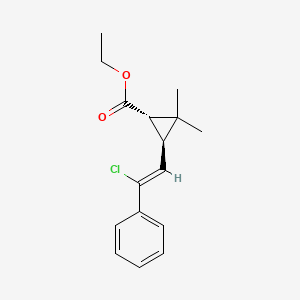
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
